Cas no 164414-06-6 (6-Methoxy-2-methyl-3-nitrophenol)

6-Methoxy-2-methyl-3-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 164414-06-6
- 6-methoxy-2-methyl-3-nitrophenol
- SCHEMBL8349793
- G69947
- 6-Methoxy-2-methyl-3-nitrophenol
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- Inchi: 1S/C8H9NO4/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4,10H,1-2H3
- InChI Key: WERBGVCZXYBCAV-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C)C=1O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 183.05315777g/mol
- Monoisotopic Mass: 183.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.3Ų
- XLogP3: 1.7
6-Methoxy-2-methyl-3-nitrophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB600806-250mg |
6-Methoxy-2-methyl-3-nitrophenol; . |
164414-06-6 | 250mg |
€320.30 | 2024-07-24 | ||
Ambeed | A1964334-250mg |
6-Methoxy-2-methyl-3-nitrophenol |
164414-06-6 | 95% | 250mg |
$180.0 | 2024-04-23 | |
Ambeed | A1964334-1g |
6-Methoxy-2-methyl-3-nitrophenol |
164414-06-6 | 95% | 1g |
$465.0 | 2024-04-23 | |
Ambeed | A1964334-100mg |
6-Methoxy-2-methyl-3-nitrophenol |
164414-06-6 | 95% | 100mg |
$101.0 | 2024-04-23 | |
abcr | AB600806-1g |
6-Methoxy-2-methyl-3-nitrophenol; . |
164414-06-6 | 1g |
€752.40 | 2024-07-24 |
6-Methoxy-2-methyl-3-nitrophenol Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
Additional information on 6-Methoxy-2-methyl-3-nitrophenol
Chemical Profile of 6-Methoxy-2-methyl-3-nitrophenol (CAS No. 164414-06-6)
6-Methoxy-2-methyl-3-nitrophenol, identified by its Chemical Abstracts Service (CAS) number 164414-06-6, is a nitroaromatic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the class of phenolic derivatives, characterized by the presence of both methoxy and nitro substituents on a benzene ring, which contribute to its distinct chemical reactivity and potential biological activity.
The molecular structure of 6-Methoxy-2-methyl-3-nitrophenol consists of a benzene core substituted with a methoxy group at the 6-position and a methyl group at the 2-position, while the 3-position is occupied by a nitro group. This specific arrangement imparts a balance of electron-withdrawing and electron-donating effects, making the compound a versatile intermediate in organic synthesis. The nitro group, in particular, is known for its ability to participate in various chemical transformations, including reduction to an amine or diazotization followed by coupling reactions, which are widely utilized in drug development.
In recent years, 6-Methoxy-2-methyl-3-nitrophenol has been explored for its potential applications in medicinal chemistry. The presence of both methoxy and nitro groups enhances its interaction with biological targets, making it a promising candidate for the synthesis of bioactive molecules. Studies have demonstrated that derivatives of this compound exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities. The methoxy group contributes to stabilizing the molecule through resonance effects, while the nitro group can serve as a handle for further functionalization.
One of the most intriguing aspects of 6-Methoxy-2-methyl-3-nitrophenol is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel compounds with enhanced therapeutic profiles. For instance, modifications at the 2- and 3-positions have been investigated to optimize binding affinity to biological receptors. Additionally, the compound's ability to undergo selective reduction or coupling reactions has opened avenues for constructing heterocyclic frameworks, which are prevalent in many modern drugs.
The pharmaceutical industry has shown particular interest in 6-Methoxy-2-methyl-3-nitrophenol due to its potential as an intermediate in the synthesis of antitumor agents. Nitroaromatic compounds are known for their ability to interfere with DNA replication and repair mechanisms in cancer cells, making them effective chemotherapeutic candidates. By incorporating this compound into drug candidates, researchers aim to develop treatments that exhibit higher selectivity and lower toxicity compared to traditional chemotherapies. Preliminary studies suggest that derivatives of 6-Methoxy-2-methyl-3-nitrophenol may inhibit key enzymes involved in tumor proliferation and angiogenesis.
Furthermore, the environmental and industrial applications of 6-Methoxy-2-methyl-3-nitrophenol have not been overlooked. Its chemical stability and reactivity make it useful in various synthetic processes, including catalytic transformations and polymerization reactions. In agrochemical research, this compound has been explored as a potential precursor for developing novel pesticides with improved efficacy and environmental compatibility. The ability to fine-tune its properties through structural modifications allows scientists to tailor its behavior for specific industrial needs.
The synthesis of 6-Methoxy-2-methyl-3-nitrophenol typically involves multi-step organic reactions starting from commercially available aromatic precursors. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution (SNAr), while the nitro group is commonly added via electrophilic aromatic substitution (EAS) using nitric acid or other nitrating agents. Careful control of reaction conditions is essential to ensure regioselectivity and high yield. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications.
In conclusion, 6-Methoxy-2-methyl-3-nitrophenol (CAS No. 164414-06-6) represents a fascinating compound with diverse applications in pharmaceuticals, agrochemicals, and industrial chemistry. Its unique structural features enable it to serve as a versatile building block for synthesizing bioactive molecules with potential therapeutic value. As research continues to uncover new ways to utilize this compound, its importance in advancing chemical innovation is likely to grow further. The ongoing exploration of its derivatives promises exciting developments in drug discovery and material science.
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